Triethylamine trihydrofluoride
Overview
Description
Synthesis Analysis
The synthesis of compounds containing fluorine, such as triethylamine trihydrofluoride, is a pivotal area of research due to the unique properties that fluorine atoms impart to organic molecules. For instance, the incorporation of the trifluoromethyl group into organic molecules enhances bioactivity and alters pharmacological profiles, showcasing the importance of fluorinated compounds in medicinal chemistry and material science. Trifluoromethyl-β-dicarbonyls, for example, serve as versatile synthons in the synthesis of heterocycles, demonstrating the synthetic utility of fluorine-containing building blocks in creating complex molecular structures (Sumran et al., 2023).
Molecular Structure Analysis
Understanding the molecular structure of triethylamine trihydrofluoride and related compounds is crucial for their application in organic synthesis. The electronic and steric properties of the trifluoromethyl group, for instance, significantly impact the physicochemical properties of the parent molecule, affecting its lipophilicity, acidity, and hydrogen bonding capabilities. This influence underscores the importance of molecular structure analysis in the development of fluorine-containing pharmaceuticals and agrochemicals (Lei et al., 2023).
Chemical Reactions and Properties
Triethylamine trihydrofluoride participates in a variety of chemical reactions, leveraging its ability to act as a nucleophile or electrophile due to the presence of fluorine. The reactivity and versatility of fluorinated compounds, including their use in cyclocondensation reactions, cycloaddition reactions, and C-C bond formations, are extensively documented, highlighting their significant role in synthetic organic chemistry (Sumran et al., 2023).
Physical Properties Analysis
The physical properties of triethylamine trihydrofluoride, such as its solubility, boiling point, and melting point, are critical for its handling and use in chemical synthesis. The high solubility of fluorinated compounds in organic solvents and their stability under various conditions make them valuable in a wide range of synthetic applications. These properties are integral to the design and execution of chemical reactions involving triethylamine trihydrofluoride and similar compounds.
Chemical Properties Analysis
The chemical properties of triethylamine trihydrofluoride, including its reactivity with different functional groups and its role in promoting specific chemical transformations, are central to its utility in organic synthesis. The ability of fluorine-containing reagents to modify the properties of molecules through selective fluorination or trifluoromethylation illustrates the transformative impact of these compounds on the development of new drugs and materials (Zhu et al., 2014).
Scientific Research Applications
Fluorinating Agent : It is a versatile fluorinating agent used in nucleophilic substitutions, electrophilic additions, electrofluorinations, and the deprotection of silylethers (Haufe, 1996).
Electrochemical Selective Fluorination : As a high-boiling point, non-corrosive reagent, it is utilized in electrochemical selective fluorination of organic compounds, relevant in organic synthesis (Zhang Bao-gui, 2008).
Inhibition of Liver Enzymes : Triethylamine and similar alkylamines can inhibit rat liver sulfotransferase activities towards androgens, indicating potential use in drug discovery and development (Matsui, Takahashi, & Homma, 1993).
Synthesis of Pharmaceutical Compounds : Used in the synthesis of trifluoromethylamines, which are significant in the development of various pharmaceutical drugs (Kanie, Mizuno, Kuroboshi, & Hiyama, 1998).
RNA Synthesis : It aids in the efficient synthesis and purification of biologically active RNA oligoribonucleotides (Sproat, Colonna, Mullah, Tsou, Andrus, Hampel, & Vinayak, 1995).
Chemical Synthesis : Facilitates ultrasound-assisted one-pot synthesis of certain chemical compounds, providing cost-effective and environmentally friendly methods (Nabid, Rezaei, Ghahremanzadeh, & Bazgir, 2010).
Gas Sensing : Used in the development of sensors for triethylamine gas detection, which is important in food safety inspection and environmental monitoring (Zhou, Lu, Chen, Li, Wei, Zi, Zeng, Zhang, Zhang, Zhu, & Liu, 2020).
Health Effects Study : Its health effects have been studied through inhalation exposure experiments in rats and mice, showing no significant long-term health impacts (2018).
properties
IUPAC Name |
N,N-diethylethanamine;trihydrofluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLACJFEHSFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.F.F.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074372 | |
Record name | Triethylamine trihydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | N,N-Diethylethanamine trihydrofluoride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethylamine trihydrofluoride | |
CAS RN |
73602-61-6, 29585-72-6 | |
Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073602616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethylamine trihydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triethylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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